molecular formula C4H2ClNOS2 B13944200 2-Sulfanylidene-2,3-dihydro-1,3-thiazole-4-carbonyl chloride CAS No. 88982-85-8

2-Sulfanylidene-2,3-dihydro-1,3-thiazole-4-carbonyl chloride

Cat. No.: B13944200
CAS No.: 88982-85-8
M. Wt: 179.7 g/mol
InChI Key: XQJMPVVYGPPNPU-UHFFFAOYSA-N
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Description

2-Sulfanylidene-2,3-dihydro-1,3-thiazole-4-carbonyl chloride is a heterocyclic compound containing sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carbonyl chloride typically involves the reaction of thioamides with chlorinating agents. One common method includes the use of phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) as chlorinating agents. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Sulfanylidene-2,3-dihydro-1,3-thiazole-4-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form thiazolidines.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of thiazole derivatives with various functional groups.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidines.

Scientific Research Applications

2-Sulfanylidene-2,3-dihydro-1,3-thiazole-4-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with nucleophiles through substitution reactions, leading to the formation of various derivatives. The sulfur atom in the thiazole ring can also participate in redox reactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Sulfanylidene-2,3-dihydro-1,3-thiazole-4-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which enhances its reactivity and allows for the formation of a wide range of derivatives through substitution reactions. This makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

CAS No.

88982-85-8

Molecular Formula

C4H2ClNOS2

Molecular Weight

179.7 g/mol

IUPAC Name

2-sulfanylidene-3H-1,3-thiazole-4-carbonyl chloride

InChI

InChI=1S/C4H2ClNOS2/c5-3(7)2-1-9-4(8)6-2/h1H,(H,6,8)

InChI Key

XQJMPVVYGPPNPU-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=S)S1)C(=O)Cl

Origin of Product

United States

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